5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile
Overview
Description
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Biochemical Analysis
Biochemical Properties
5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase, where 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile acts as an inhibitor, thereby regulating the cell cycle and proliferation . Additionally, this compound has been shown to bind to the sphingosine-1-phosphate receptor, modulating signaling pathways involved in cell growth and survival . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile to its target proteins.
Cellular Effects
The effects of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile has been observed to inhibit the proliferation of cancer cells by downregulating the expression of oncogenes and upregulating tumor suppressor genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress . These cellular effects highlight the potential of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile binds to the active site of cyclin-dependent kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . Additionally, this compound can activate apoptotic pathways by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . These molecular interactions underscore the potential of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and the activation of stress response pathways . These temporal effects are crucial for determining the therapeutic potential and safety profile of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile.
Dosage Effects in Animal Models
The effects of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its conversion to active metabolites by cytochrome P450 enzymes in the liver . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile.
Transport and Distribution
The transport and distribution of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells by organic cation transporters and distributed to various cellular compartments . Additionally, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile can bind to plasma proteins, affecting its bioavailability and distribution . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and therapeutic potential of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile.
Subcellular Localization
The subcellular localization of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile is an important determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These subcellular localization patterns are crucial for understanding the cellular mechanisms of action of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile typically involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide. This reaction forms 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . Cyclocondensation of these derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate for cyclocondensation reactions . Conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3’,4’,5,6]pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an antagonist of the corticotropin growth factor receptor and cholecystokinin hormones . Additionally, it has been found to inhibit Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of pharmacological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds are also derived from aminopyrazoles and have been extensively studied for their biological activities.
Uniqueness
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is unique due to its specific combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPHPYQUCVVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726325 | |
Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650638-16-7 | |
Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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